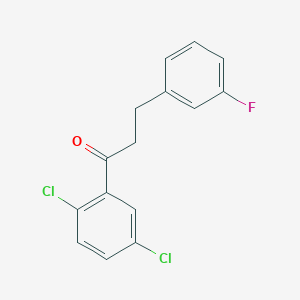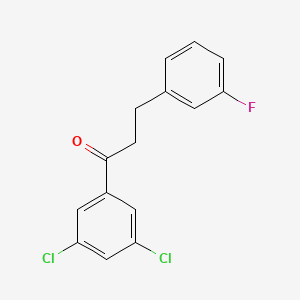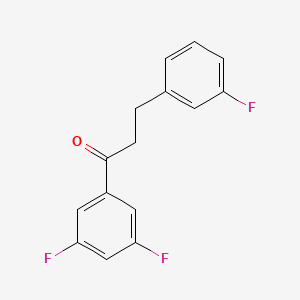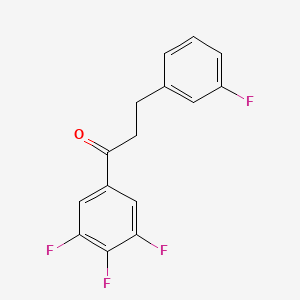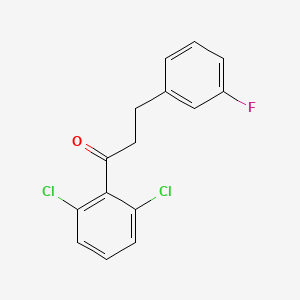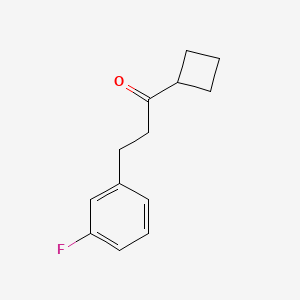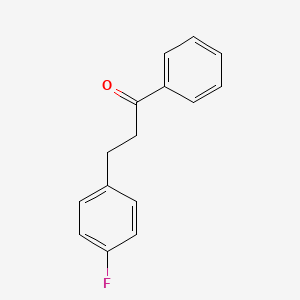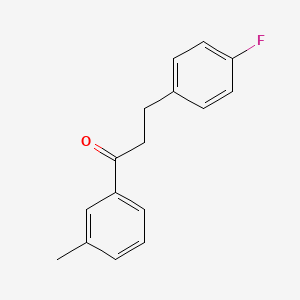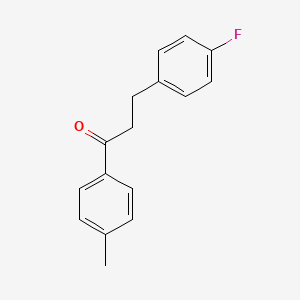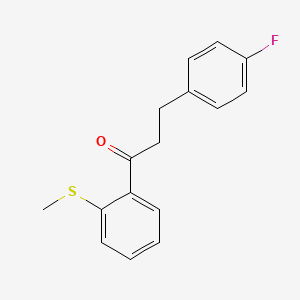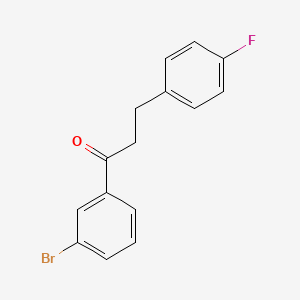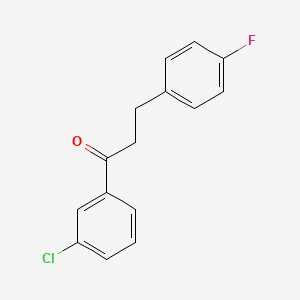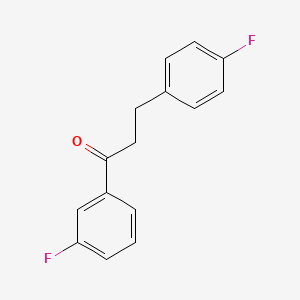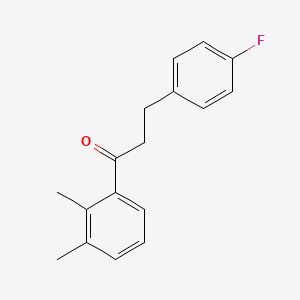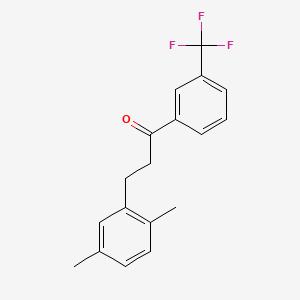
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone, also known as 2,5-dimethyl-3'-trifluoromethylphenylpropiophenone, is a synthetic compound used in scientific research for a variety of purposes. It is a white solid with a melting point of 126-128 °C and is soluble in ethanol and methanol. This compound has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties :
- 3,5-Dimethylphenyl groups have been utilized in synthesizing side-chain type poly(arylene ether sulfones). These polymers exhibit anisotropic membrane swelling, high alkaline stability, and good hydroxide conductivity, making them suitable for anion exchange membranes in fuel cell applications (Shi et al., 2017).
- Novel bisphenols with 3,5-dimethylphenyl groups have been developed for creating poly(aryl ether ketone/sulfone)s. These materials show promising characteristics like good solubility, high thermal stability, and low dielectric constants, making them suitable for high-performance polymer applications (Shang et al., 2012).
Photoreactive Materials :
- 2,5-Dimethylphenacyl esters, which are structurally related, have been explored as photoremovable protecting groups for phosphates and sulfonic acids. Their ability to release the corresponding acids upon irradiation makes them useful in organic synthesis and biochemistry (Klán et al., 2002).
Optoelectronic Applications :
- Derivatives of 3,5-dimethylphenyl groups have been incorporated into organic semiconducting polymers. These polymers, when used in organic thin-film transistors, exhibit semiconducting properties, which are crucial for electronic and optoelectronic devices (Kong et al., 2009).
Chemical Synthesis and Reactions :
- Compounds like α-bromopropiophenone, which are structurally similar to the compound , have been studied in electrochemical reactions. The reduction of such compounds in aprotic mediums leads to the formation of di-ketones and furans, illustrating their reactivity in synthetic organic chemistry (Barba et al., 1985).
Computational and Theoretical Chemistry Studies :
- Derivatives of 3,5-dimethylphenyl are used in computational studies to understand molecular structure, spectroscopic properties, and non-linear optical properties. These studies are crucial for designing new materials with specific electronic and optical properties (Demircioğlu et al., 2014).
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-6-7-13(2)14(10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDZOLLPTBYGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644749 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898753-84-9 |
Source


|
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

